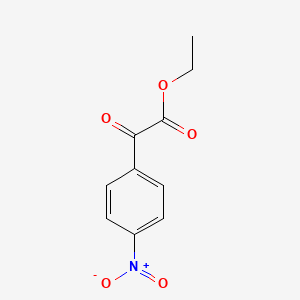

Ethyl 4-nitrophenylglyoxylate

Description

BenchChem offers high-quality Ethyl 4-nitrophenylglyoxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-nitrophenylglyoxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(4-nitrophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO5/c1-2-16-10(13)9(12)7-3-5-8(6-4-7)11(14)15/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFCXKZCKJZFZGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00334933 | |

| Record name | Ethyl 4-nitrophenylglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70091-75-7 | |

| Record name | Ethyl 4-nitrophenylglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00334933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Ethyl 4-Nitrophenylglyoxylate: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of ethyl 4-nitrophenylglyoxylate, a key intermediate in the development of various pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development. The guide delves into the prevalent synthetic methodologies, with a primary focus on the Riley oxidation of 4-nitroacetophenone. It offers a detailed explanation of the reaction mechanism, a step-by-step experimental protocol, and methods for purification and characterization of the final product. Furthermore, the significance of ethyl 4-nitrophenylglyoxylate as a precursor in the synthesis of bioactive molecules is highlighted, providing context for its importance in medicinal chemistry.

Introduction: The Significance of Ethyl 4-Nitrophenylglyoxylate in Drug Discovery

Ethyl 4-nitrophenylglyoxylate, a versatile organic compound, serves as a crucial building block in the synthesis of a wide array of pharmaceutical agents. Its unique chemical structure, featuring an α-keto ester moiety and a nitro-substituted aromatic ring, makes it a valuable precursor for the construction of complex heterocyclic systems. Notably, this intermediate is instrumental in the synthesis of analogues of chloroquine, a cornerstone in antimalarial therapy, and fluoroquinolones, a class of broad-spectrum antibiotics.[1] The ability to efficiently synthesize high-purity ethyl 4-nitrophenylglyoxylate is therefore of paramount importance to researchers and drug development professionals aiming to explore new therapeutic avenues.

Core Synthesis Methodology: The Riley Oxidation

The most prominent and efficient method for the synthesis of ethyl 4-nitrophenylglyoxylate is the Riley oxidation of 4-nitroacetophenone.[2][3] This reaction utilizes selenium dioxide (SeO₂) as a specific oxidizing agent to convert the α-methyl group of the ketone into a carbonyl group, thereby forming the desired α-keto ester in the presence of an alcohol.[4]

Mechanistic Insights: The "Why" Behind the Reaction

Understanding the mechanism of the Riley oxidation is crucial for optimizing reaction conditions and ensuring a high yield of the desired product. The reaction proceeds through a well-established pathway involving an initial ene reaction followed by a[3][5]-sigmatropic rearrangement.[3][5]

-

Enolization: The reaction is initiated by the acid- or base-catalyzed enolization of the starting ketone, 4-nitroacetophenone. This step is critical as it forms the reactive nucleophilic enol intermediate.

-

Ene Reaction: The enol then attacks the electrophilic selenium dioxide in an ene-type reaction.

-

[3][5]-Sigmatropic Rearrangement: The resulting intermediate undergoes a[3][5]-sigmatropic rearrangement, a concerted pericyclic reaction, to form a selenium ester.

-

Hydrolysis/Alcoholysis: In the presence of ethanol, the selenium ester undergoes alcoholysis to yield the final product, ethyl 4-nitrophenylglyoxylate, and selenium(II) species, which precipitates as elemental selenium (Se).

The electron-withdrawing nitro group on the aromatic ring of 4-nitroacetophenone facilitates the initial enolization step, making it a suitable substrate for this transformation. The choice of ethanol as the solvent is strategic, as it not only serves as the reaction medium but also as the nucleophile that forms the ethyl ester.

Diagram of the Riley Oxidation Mechanism:

Caption: Workflow of the Riley oxidation for the synthesis of ethyl 4-nitrophenylglyoxylate.

Experimental Protocol: A Step-by-Step Guide

This protocol is an adapted procedure for the Riley oxidation of 4-nitroacetophenone, based on established methodologies for similar substrates.[3] Researchers should perform a thorough risk assessment before conducting this experiment.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| 4-Nitroacetophenone | C₈H₇NO₃ | 165.15 | >98% |

| Selenium Dioxide | SeO₂ | 110.96 | >99% |

| Ethanol | C₂H₅OH | 46.07 | Anhydrous |

| Dioxane | C₄H₈O₂ | 88.11 | Anhydrous |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous |

| Celite® | - | - | - |

| Silica Gel | SiO₂ | 60.08 | 60-120 mesh |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS grade |

| Hexane | C₆H₁₄ | 86.18 | ACS grade |

Procedure

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitroacetophenone (1.0 eq) in a mixture of dioxane and ethanol.

-

Addition of Oxidant: To this solution, add selenium dioxide (1.1 eq) portion-wise. Caution: Selenium compounds are toxic and should be handled in a well-ventilated fume hood.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. A black precipitate of elemental selenium will form.

-

Filtration: Filter the mixture through a pad of Celite® to remove the selenium precipitate. Wash the filter cake with diethyl ether.

-

Extraction: Combine the filtrate and washings, and wash successively with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude ethyl 4-nitrophenylglyoxylate can be purified by one of the following methods:

-

Flash Column Chromatography: Purify the crude product using a silica gel column with a suitable eluent system, such as a gradient of ethyl acetate in hexane.[6]

-

Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol or a mixture of ethanol and water) and allow it to cool slowly to form crystals.[7][8]

Data Summary and Characterization

The successful synthesis of ethyl 4-nitrophenylglyoxylate should be confirmed through various analytical techniques.

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 60-80% | [1][2] |

| Purity (post-purification) | >95% | [1] |

| Appearance | Pale yellow solid | - |

| Molecular Formula | C₁₀H₉NO₅ | [1] |

| Molecular Weight | 223.18 g/mol | [1] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically two doublets in the region of 8.0-8.5 ppm), the quartet for the methylene protons of the ethyl group (~4.4 ppm), and the triplet for the methyl protons of the ethyl group (~1.4 ppm).

-

¹³C NMR: The carbon NMR spectrum should display signals for the two carbonyl carbons (keto and ester), the aromatic carbons (with the carbon attached to the nitro group being significantly downfield), and the carbons of the ethyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone and the ester, as well as the characteristic symmetric and asymmetric stretching vibrations of the nitro group.

Applications in Drug Development: A Gateway to Bioactive Molecules

Ethyl 4-nitrophenylglyoxylate is a valuable intermediate in the synthesis of several classes of pharmaceuticals.

-

Antimalarials: It serves as a key precursor in the synthesis of chloroquine analogues. The α-keto ester functionality allows for the introduction of various side chains, enabling the development of new antimalarial agents with improved efficacy against resistant strains of Plasmodium falciparum.

-

Antibiotics: This compound is also utilized in the synthesis of fluoroquinolone derivatives. The glyoxylate moiety can be transformed into the core quinolone ring system, a critical pharmacophore for antibacterial activity.

Diagram of the Application of Ethyl 4-Nitrophenylglyoxylate in Drug Synthesis:

Caption: Synthetic utility of ethyl 4-nitrophenylglyoxylate in producing key pharmaceutical classes.

Safety and Handling

-

4-Nitroacetophenone: Harmful if swallowed. May cause skin and eye irritation.

-

Selenium Dioxide: Highly toxic by inhalation, ingestion, and skin contact. It is a suspected carcinogen. All handling must be performed in a certified fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Ethyl 4-nitrophenylglyoxylate: The toxicological properties have not been fully investigated. Handle with care and appropriate PPE.

Conclusion

The synthesis of ethyl 4-nitrophenylglyoxylate via the Riley oxidation of 4-nitroacetophenone is a reliable and efficient method for producing this key pharmaceutical intermediate. A thorough understanding of the reaction mechanism allows for the optimization of reaction conditions to achieve high yields and purity. The versatility of ethyl 4-nitrophenylglyoxylate as a precursor for the synthesis of important drug molecules underscores its significance in the field of medicinal chemistry. This guide provides the necessary theoretical and practical knowledge for researchers to successfully synthesize and utilize this valuable compound in their drug discovery endeavors.

References

-

Riley, H. L.; Morley, J. F.; Friend, N. A. C. Selenium dioxide, a new oxidising agent. Part I. Its reaction with aldehydes and ketones. J. Chem. Soc.1932 , 1875-1883. URL: [Link]

-

NROChemistry. Riley Oxidation. URL: [Link]

-

Sharpless, K. B.; Lauer, R. F. A new selenoxide[3][5] sigmatropic rearrangement. Allylic selenides from allylic alcohols. J. Am. Chem. Soc.1972 , 94(20), 7154-7155. URL: [Link]

-

Grokipedia. Riley oxidation. URL: [Link]

-

AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation. URL: [Link]

-

Biotage. Successful Flash Chromatography. URL: [Link]

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. URL: [Link]

-

Chegg. Solved Recystallization of 4-nitrobenzoic acid and | Chegg.com. URL: [Link]

-

Singh, A. et al. Synthesis of chiral chloroquine and its analogues as antimalarial agents. Bioorg. Med. Chem.2014 , 22(23), 6585-6593. URL: [Link]

-

Emami, S. et al. A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules2023 , 28(6), 2736. URL: [Link]

-

Wikipedia. Riley oxidation. URL: [Link]

-

AdiChemistry. Selenium dioxide (SeO2) - Riley oxidation. URL: [Link]

Sources

- 1. Ethyl 4-nitrophenylglyoxylate | CymitQuimica [cymitquimica.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Riley Oxidation | NROChemistry [nrochemistry.com]

- 4. adichemistry.com [adichemistry.com]

- 5. researchgate.net [researchgate.net]

- 6. orgsyn.org [orgsyn.org]

- 7. youtube.com [youtube.com]

- 8. Reagents & Solvents [chem.rochester.edu]

Ethyl 4-Nitrophenylglyoxylate: A Core Building Block for Advanced Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Reagent

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount. Ethyl 4-nitrophenylglyoxylate, a seemingly simple α-keto ester, represents a class of highly valuable bifunctional building blocks. Its structure, featuring an electrophilic 1,2-dicarbonyl system electronically influenced by a para-nitro group, offers chemists two distinct and orthogonally reactive sites. This duality allows for sequential, chemoselective modifications, making it a powerful precursor for the synthesis of complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery.[1]

This guide, prepared from the perspective of a senior application scientist, aims to provide a comprehensive overview of the chemical properties, synthesis, and reactivity of ethyl 4-nitrophenylglyoxylate. We will delve into the causality behind experimental choices and present field-proven protocols, equipping researchers with the knowledge to effectively leverage this versatile reagent in their synthetic campaigns.

Physicochemical and Spectroscopic Profile

The reliable identification and characterization of a reagent are the foundation of reproducible science. Ethyl 4-nitrophenylglyoxylate is typically a pale yellow to brownish crystalline solid, a physical state that is advantageous for handling and weighing.[2] Its key properties are summarized below.

Table 1: Physicochemical Properties of Ethyl 4-Nitrophenylglyoxylate

| Property | Value | Source(s) |

| CAS Number | 70091-75-7 | [2][3] |

| Molecular Formula | C₁₀H₉NO₅ | [1] |

| Molecular Weight | 223.18 g/mol | [1] |

| IUPAC Name | ethyl 2-(4-nitrophenyl)-2-oxoacetate | [3] |

| Appearance | Pale yellow to orange or brown crystals/powder | [2] |

| Melting Point | 38.5 - 44.5 °C | [2] |

| Boiling Point | 152 - 157 °C @ 0.5 mmHg | [3] |

| Purity (Typical) | ≥98.0% (by GC) | [2] |

Spectroscopic Signature

-

¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to be clean and highly characteristic. The aromatic protons will appear as two distinct doublets in the downfield region (approx. δ 8.0-8.4 ppm) due to the strong electron-withdrawing effect of the nitro and glyoxylate groups. The ethyl ester will present as a quartet (approx. δ 4.4 ppm) and a triplet (approx. δ 1.4 ppm).

-

¹³C NMR (CDCl₃, 100 MHz): Key resonances would include the two carbonyl carbons of the α-ketoester system (approx. δ 160-185 ppm), with the ketone being more downfield. The aromatic carbons will appear in the δ 120-150 ppm range, and the ethyl ester carbons will be observed around δ 62 ppm (CH₂) and δ 14 ppm (CH₃).

-

FTIR (KBr): The infrared spectrum will be dominated by strong carbonyl stretching bands. Two distinct C=O stretches are expected, one for the ketone and one for the ester, typically in the 1680-1750 cm⁻¹ region. Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) will also be prominent around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively.

-

Mass Spectrometry (EI): The molecular ion peak (M⁺) would be observed at m/z = 223. Subsequent fragmentation would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) and the carbonyl group (-CO, 28 Da).

Synthesis: The Riley Oxidation Approach

The most reliable and industrially relevant method for preparing aryl glyoxylates is the oxidation of the α-methyl group of a corresponding aryl ketone.[4] The Riley oxidation, which employs selenium dioxide (SeO₂), is a classic and effective transformation for this purpose.[5][6][7] The synthesis of ethyl 4-nitrophenylglyoxylate can be envisioned as a two-step process starting from the readily available 4-nitroacetophenone.

Step 1: Oxidation of 4-Nitroacetophenone. The methyl ketone is oxidized to the corresponding glyoxal using selenium dioxide in a suitable solvent like aqueous dioxane.[5] The mechanism involves an initial ene reaction followed by a[8][9]-sigmatropic rearrangement.[4] This step is robust, though caution is necessary due to the toxicity of selenium compounds.

Step 2: Oxidative Esterification. The resulting 4-nitrophenylglyoxal can be converted to the ethyl ester. A modern approach involves an oxidative esterification process, for instance, using an oxidant like hydrogen peroxide in ethanol, which can directly convert the aldehyde of the glyoxal to the desired ethyl ester.[10] Alternatively, a more traditional two-step approach of oxidation to the carboxylic acid followed by Fischer esterification would also yield the final product.

Chemical Reactivity and Synthetic Utility

The synthetic power of ethyl 4-nitrophenylglyoxylate stems from its two chemically distinct functional groups. This allows for a high degree of control in designing synthetic routes.

Reactions at the α-Keto Ester Moiety

The adjacent ketone and ester groups create a highly electrophilic center at the keto-carbonyl carbon. This site is susceptible to 1,2-nucleophilic addition from a wide range of carbon and heteroatom nucleophiles.[11][12] This reactivity is fundamental for constructing chiral tertiary α-hydroxy esters, which are valuable synthons.

Chemoselective Reduction of the Nitro Group

For drug development professionals, the most critical reaction is often the reduction of the aromatic nitro group to an aniline.[13] This transformation introduces a nucleophilic amino group that serves as a crucial handle for further functionalization, library synthesis, and the construction of nitrogen-containing heterocyles.[14]

Crucially, this reduction can be achieved with high chemoselectivity, leaving the ester and ketone functionalities intact. Several reliable methods exist:

-

Catalytic Hydrogenation: H₂ over Palladium on Carbon (Pd/C) is a clean and efficient method, though it may not be suitable for substrates with other reducible groups like alkenes or alkynes.[8]

-

Metal/Acid Systems: Reagents like iron powder in acetic or hydrochloric acid (Béchamp reduction), tin(II) chloride (SnCl₂), or zinc (Zn) are classic, cost-effective, and highly selective methods for reducing nitroarenes in the presence of carbonyls.[8][9][15]

The resulting ethyl 4-aminophenylglyoxylate is a precursor to pharmacologically relevant scaffolds such as phenoxazines and other heterocycles.[1][16]

Field-Proven Experimental Protocol

Protocol: Selective Reduction of Ethyl 4-Nitrophenylglyoxylate to Ethyl 4-Aminophenylglyoxylate

This protocol is adapted from well-established procedures for the selective reduction of aromatic nitro compounds using tin(II) chloride, a method prized for its functional group tolerance.[9][15]

Materials:

-

Ethyl 4-nitrophenylglyoxylate (1.0 eq)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq)

-

Absolute Ethanol (or Ethyl Acetate)

-

Saturated Sodium Bicarbonate solution (aq.)

-

Ethyl Acetate (for extraction)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add ethyl 4-nitrophenylglyoxylate (1.0 eq) and dissolve it in absolute ethanol (approx. 10-15 mL per gram of starting material).

-

Addition of Reductant: Add tin(II) chloride dihydrate (4.0 eq) to the solution in one portion.

-

Scientist's Note: The reaction is typically exothermic. For larger scale reactions, portion-wise addition or cooling in an ice bath may be necessary to control the initial temperature rise.

-

-

Reaction Execution: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the starting material spot (UV active, stains with KMnO₄) and the appearance of a new, more polar product spot (the amine) indicates reaction progression. The reaction is typically complete within 2-4 hours.

-

Work-up and Neutralization: Cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing a saturated solution of sodium bicarbonate.

-

Scientist's Note: This step neutralizes the acidic reaction mixture and precipitates tin salts as tin hydroxides. This can be a vigorous process with gas evolution (CO₂). Add slowly with stirring. The pH of the aqueous layer should be basic (pH > 8).

-

-

Extraction: Transfer the slurry to a separatory funnel and extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield pure ethyl 4-aminophenylglyoxylate.

Safety and Handling

According to available Safety Data Sheets (SDS), ethyl 4-nitrophenylglyoxylate is not classified as a highly hazardous substance.[17] However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Handling: Avoid formation of dust and aerosols. Work in a well-ventilated area or a chemical fume hood.[17]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Fire: The material is combustible. Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing.[17]

Conclusion

Ethyl 4-nitrophenylglyoxylate is more than a simple chemical; it is a strategic tool for molecular design. Its dual reactivity allows for the controlled and sequential introduction of complexity, making it an invaluable asset for researchers in organic synthesis and drug discovery. The ability to perform a chemoselective reduction on the nitro group opens a gateway to a vast chemical space of amino-substituted aromatics and N-heterocycles. By understanding its fundamental properties and leveraging robust protocols, scientists can effectively unlock the full synthetic potential of this versatile building block.

References

-

Riley, H. A., & Gray, A. R. (1932). Phenylglyoxal. Organic Syntheses, 12, 60. [Link]

-

Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

-

Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

-

Wang, G., et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. RSC Advances, 14, 1487-1502. [Link]

- Google Patents. (1934). US1955890A - Oxidation of organic compounds.

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

ResearchGate. (2012). Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline? Retrieved from [Link]

-

Marigo, M., et al. (2005). Copper-Catalyzed Enantioselective Henry Reactions of α-Keto Esters: An Easy Entry to Optically Active β-Nitro-α-hydroxy Esters and β-Amino-α-hydroxy Esters. The Journal of Organic Chemistry, 70(18), 7076–7081. [Link]

-

ResearchGate. (n.d.). Liquid phase oxidation of acetophenone to phenylglyoxal by selenium dioxide alone or with aqueous nitric acid. Retrieved from [Link]

-

Wang, Y., et al. (2021). Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis. Frontiers in Chemistry, 9, 794939. [Link]

-

MDPI. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Catalysts, 14(7), 597. [Link]

-

Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for - A simple, efficient and reusable water extract of rice straw (WERSA) catalyzed ipso-hydroxylation of arylboronic acids at room temperature. Retrieved from [Link]

-

Panka, A., et al. (2017). Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents. Molecules, 22(1), 73. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

AdiChemistry. (n.d.). Selenium dioxide (SeO₂) - Riley oxidation. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Propenoic acid, 3-(4-nitrophenyl)-, ethyl ester. Retrieved from [Link]

-

PubMed. (2010). Medicinal chemistry of aminocyclitols. Current Medicinal Chemistry, 17(21), 2236-2265. [Link]

- Google Patents. (2021). CN109232259B - A kind of preparation method of nitroacetophenone.

-

MDPI. (2001). Phenoxydifluoromethyl Substituted Nitrogen Heterocycles. Synthesis and Heterocyclization Reactions of Ethyl 4,4-Difluoro- 4-phenoxyacetoacetate. Molecules, 6(10), 847-853. [Link]

-

MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

-

PubMed. (2019). Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications. Current Organic Chemistry, 23(1), 4-22. [Link]

-

PubMed. (2007). Recent developments in the chemistry and in the biological applications of amidoximes. Current Medicinal Chemistry, 14(3), 339-394. [Link]

-

ResearchGate. (2001). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Retrieved from [Link]

-

Drug Hunter. (2025). Sulfoximines in Medicinal Chemistry: Unlocking Novel Opportunities in Drug Design. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 4-nitrocinnamate, predominantly trans - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

ResearchGate. (2007). Ethyl 4-(4,5-dimethoxy-2-nitrophenyl)-6-methyl-1-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Retrieved from [Link]

Sources

- 1. Ethyl 4-nitrophenylglyoxylate | CymitQuimica [cymitquimica.com]

- 2. Ethyl 4-nitrophenylglyoxylate, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Ethyl 4-nitrophenylglyoxylate, 98+% | Fisher Scientific [fishersci.ca]

- 4. adichemistry.com [adichemistry.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. US1955890A - Oxidation of organic compounds - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 9. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 10. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Advances of Phenoxazines: Synthesis, Reactivity and Their Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ETHYL 4-NITROPHENYLGLYOXYLATE - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to Ethyl 4-Nitrophenylglyoxylate: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-nitrophenylglyoxylate, a versatile α-keto ester, serves as a pivotal building block in synthetic organic chemistry. Its unique structural features, characterized by an electrophilic dicarbonyl system activated by a para-nitro group, render it a highly reactive intermediate for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical identity, synthesis, reactivity, and applications, with a particular focus on its role in the development of novel therapeutic agents.

Chemical Identity and Physicochemical Properties

CAS Number and Synonyms

-

Synonyms:

-

Ethyl 2-(4-nitrophenyl)-2-oxoacetate[1]

-

Ethyl 4-nitrobenzoylformate

-

4-Nitrophenylglyoxylic acid ethyl ester

-

Ethyl (4-nitrophenyl)oxoacetate

-

(4-Nitrophenyl)(oxo)acetic acid ethyl ester

-

Physicochemical Data

The key physicochemical properties of ethyl 4-nitrophenylglyoxylate are summarized in the table below. This data is essential for its handling, reaction setup, and purification.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₅ | [1] |

| Molecular Weight | 223.18 g/mol | [1] |

| Appearance | Pale yellow to orange or brown crystals or powder | [1] |

| Melting Point | 38.5-44.5 °C | [1] |

| Purity | ≥98.0% (by GC) | [1] |

Synthesis of Ethyl 4-Nitrophenylglyoxylate

The synthesis of ethyl 4-nitrophenylglyoxylate can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Claisen Condensation

A common and efficient method for the synthesis of α-keto esters like ethyl 4-nitrophenylglyoxylate is the mixed Claisen condensation.[3][4][5][6] This reaction involves the condensation of an ester with an oxalate ester in the presence of a strong base.

Caption: Claisen condensation for ethyl 4-nitrophenylglyoxylate synthesis.

Experimental Protocol: Claisen Condensation

-

Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) under an inert atmosphere (e.g., argon), add a mixture of diethyl oxalate and ethyl 4-nitroacetate dropwise at a controlled temperature (typically 0-10 °C).

-

Reaction Execution: Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Quench the reaction by pouring it into a mixture of ice and dilute acid (e.g., HCl or H₂SO₄).

-

Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Chemical Reactivity and Mechanistic Insights

The reactivity of ethyl 4-nitrophenylglyoxylate is dominated by the presence of two adjacent carbonyl groups and the electron-withdrawing nitro group on the aromatic ring. This makes the carbonyl carbons highly electrophilic and susceptible to nucleophilic attack.

Wittig Reaction

The ketone carbonyl of ethyl 4-nitrophenylglyoxylate can readily undergo a Wittig reaction to form α,β-unsaturated esters.[7][8][9][10][11] This reaction is a powerful tool for carbon-carbon bond formation and provides a route to a variety of functionalized alkenes.

Caption: Wittig reaction of ethyl 4-nitrophenylglyoxylate.

Experimental Protocol: Wittig Reaction

-

Ylide Preparation: Prepare the phosphorus ylide by treating the corresponding phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent (e.g., THF or DMSO).

-

Reaction Execution: Add a solution of ethyl 4-nitrophenylglyoxylate in the same solvent to the ylide solution at a low temperature (e.g., -78 °C or 0 °C). Allow the reaction to warm to room temperature and stir until completion.

-

Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The product is then purified by column chromatography to separate it from the triphenylphosphine oxide byproduct.

Reduction

The ketone group in ethyl 4-nitrophenylglyoxylate can be selectively reduced to a hydroxyl group using mild reducing agents like sodium borohydride. This provides access to α-hydroxy esters, which are valuable chiral building blocks in organic synthesis. The nitro group can also be reduced to an amino group under various conditions, further expanding the synthetic utility of this molecule.

Applications in Drug Discovery and Development

Ethyl 4-nitrophenylglyoxylate is a key precursor in the synthesis of several classes of pharmacologically active compounds.

Synthesis of Quinolone Antibiotics

Quinolones are a major class of broad-spectrum antibiotics.[12][13][14] The synthesis of the quinolone core often involves the cyclization of an aniline derivative with a β-keto ester. Ethyl 4-nitrophenylglyoxylate, after reduction of the nitro group to an amine and subsequent reactions, can serve as a precursor to the quinolone scaffold.

Synthesis of Chloroquine Analogues

Chloroquine is a well-known antimalarial drug.[15][16][17][18] Research into new antimalarial agents often involves the synthesis of chloroquine analogues with modified side chains. Ethyl 4-nitrophenylglyoxylate can be utilized in the construction of novel side chains that are subsequently attached to the quinoline core, aiming to overcome drug resistance and improve efficacy.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a quartet and a triplet), and signals for the aromatic protons in the downfield region, typically showing a characteristic splitting pattern for a para-substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, and the aromatic carbons. The carbon attached to the nitro group will be significantly deshielded.

-

FTIR: The infrared spectrum will be characterized by strong absorption bands for the C=O stretching vibrations of the ketone and the ester groups, as well as characteristic peaks for the nitro group (symmetric and asymmetric stretching) and the aromatic ring.[19][20]

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns corresponding to the loss of the ethoxy group, the carbonyl group, and the nitro group.[21]

Safety, Handling, and Disposal

As a reactive organic compound, and specifically an aromatic nitro compound, proper safety precautions are paramount when handling ethyl 4-nitrophenylglyoxylate.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.

-

Skin and Body Protection: A lab coat and closed-toe shoes are required.

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.

-

Keep containers tightly closed.

-

Store away from strong oxidizing agents, strong bases, and strong acids.

Disposal

-

Dispose of in accordance with local, state, and federal regulations for hazardous waste.[22]

-

Aromatic nitro compounds should be treated as hazardous waste and disposed of through a licensed waste disposal company.[23][24]

-

Do not dispose of down the drain.

Conclusion

Ethyl 4-nitrophenylglyoxylate is a valuable and versatile reagent in organic synthesis with significant applications in the field of drug discovery. Its high reactivity, stemming from the dicarbonyl system and the activating nitro group, allows for the construction of a wide array of complex molecules, including important pharmaceutical scaffolds like quinolones and modified antimalarials. A thorough understanding of its synthesis, reactivity, and safe handling is crucial for its effective and responsible use in research and development.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

PubMed. (2014). Synthesis of Chiral Chloroquine and Its Analogues as Antimalarial Agents. Retrieved from [Link]

-

ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

-

CSWAB.org. (n.d.). Biodegradation of Nitroaromatic Compounds and Explosives. Retrieved from [Link]

-

Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS BEXAROTENE KETO ESTER IMPURITY. Retrieved from [Link]

-

ILO Encyclopaedia of Occupational Health and Safety. (2011). Nitrocompounds, Aromatic. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

-

ResearchGate. (2015). Synthesis of New Chloroquine Derivatives as Antimalarial Agents. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility. Retrieved from [Link]

-

Canadian Journal of Chemistry. (2023). Synthesis and Antimalarial Activity of Novel 3-Substituted Chloroquine Derivatives. Retrieved from [Link]

-

PubMed. (2018). Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents. Retrieved from [Link]

-

PLOS One. (n.d.). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4-quinolinones. Retrieved from [Link]

-

Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

-

Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-nitrophenylacetate. Retrieved from [Link]

-

SpectraBase. (n.d.). Glutaric acid, ethyl 4-nitrophenyl ester. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Nitrophenylglyoxylic acid. Retrieved from [Link]

-

ResearchGate. (2019). 260 quinolones for applications in medicinal chemistry: synthesis and structure. Retrieved from [Link]

-

PMC. (n.d.). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Retrieved from [Link]

-

PMC. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

-

Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

-

Science and Education Publishing. (n.d.). A Highly Versatile One-Pot Aqueous Wittig Reaction. Retrieved from [Link]

-

NIST WebBook. (n.d.). Benzoic acid, 4-nitro-, ethyl ester. Retrieved from [Link]

-

Delaware Valley University. (n.d.). Comparison of Traditional and Alternative Wittig Reactions. Retrieved from [Link]

-

YouTube. (2018). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

-

YouTube. (2021). 19.7b Wittig Reaction | Organic Chemistry. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl-(4-nitrophenyl)amine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl-4-nitrophenylacetate. Retrieved from [Link]

-

NIST WebBook. (n.d.). Ethyl-4-nitrophenylacetate. Retrieved from [Link]

-

SpectraBase. (n.d.). (R)-Ethyl 4-nitrobenzoyloxy-[( 4-methylphenyl)sulfanyl]acetate - Optional[Vapor Phase IR] - Spectrum*. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl 4-nitrocinnamate. Retrieved from [Link]

-

NIH. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. Retrieved from [Link]

-

SpectraBase. (n.d.). Ethyl 4-nitrocinnamate, predominantly trans - Optional[1H NMR] - Spectrum. Retrieved from [Link]

-

OpenStax. (n.d.). 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

PMC. (n.d.). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved from [Link]

Sources

- 1. Ethyl 4-nitrophenylglyoxylate, 98+% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 2. Ethyl 4-nitrophenylglyoxylate, 98+% | Fisher Scientific [fishersci.ca]

- 3. Claisen condensation - Wikipedia [en.wikipedia.org]

- 4. Claisen Condensation [organic-chemistry.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. people.chem.umass.edu [people.chem.umass.edu]

- 9. sciepub.com [sciepub.com]

- 10. delval.edu [delval.edu]

- 11. m.youtube.com [m.youtube.com]

- 12. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of chiral chloroquine and its analogues as antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Biological Evaluation, and Molecular Modeling Studies of Chiral Chloroquine Analogues as Antimalarial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 19. Ethyl-4-nitrophenylacetate [webbook.nist.gov]

- 20. spectrabase.com [spectrabase.com]

- 21. Ethyl-4-nitrophenylacetate [webbook.nist.gov]

- 22. ethz.ch [ethz.ch]

- 23. cswab.org [cswab.org]

- 24. iloencyclopaedia.org [iloencyclopaedia.org]

An In-depth Technical Guide to Ethyl 4-Nitrophenylglyoxylate: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of ethyl 4-nitrophenylglyoxylate, a key building block in synthetic organic chemistry with significant applications in the development of novel therapeutic agents. We will delve into its chemical and physical properties, explore a detailed synthetic protocol, and examine its utility as a precursor to complex heterocyclic structures of medicinal importance.

Core Molecular and Physical Properties

Ethyl 4-nitrophenylglyoxylate, also known as ethyl 2-(4-nitrophenyl)-2-oxoacetate, is a stable organic compound at room temperature. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₅ | [1] |

| Molecular Weight | 223.18 g/mol | [1] |

| CAS Number | 70091-75-7 | [2] |

| Appearance | Pale yellow to orange or brown crystals or powder |

Synthesis of Ethyl 4-Nitrophenylglyoxylate: A Validated Protocol

The synthesis of ethyl 4-nitrophenylglyoxylate can be achieved through various methods. A commonly employed and reliable method involves the reaction of allyl chloride with nitroethane, followed by hydrolysis.[1] This nucleophilic substitution reaction is typically catalyzed by a base like potassium hydroxide and proceeds with a moderate yield of approximately 60%.[1]

Experimental Protocol:

Materials:

-

Allyl chloride

-

Nitroethane

-

Potassium hydroxide

-

Copper(I) bromide (for stereoselective synthesis)

-

Appropriate solvents (e.g., ethanol, water)

-

Standard glassware and reaction setup (round-bottom flask, condenser, etc.)

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Initial Reaction: Charge the flask with nitroethane and a suitable solvent, such as ethanol.

-

Base Addition: Slowly add a solution of potassium hydroxide to the reaction mixture while stirring.

-

Allyl Chloride Addition: Add allyl chloride dropwise to the basic solution. The reaction is typically exothermic, so maintain the temperature with a cooling bath if necessary.

-

Reflux: After the addition is complete, heat the mixture to reflux and maintain for a specified period to ensure the completion of the reaction.

-

Hydrolysis: Cool the reaction mixture and then proceed with hydrolysis to convert the intermediate to ethyl 4-nitrophenylglyoxylate.

-

Workup and Purification: After hydrolysis, perform an aqueous workup to remove inorganic salts. The crude product can then be purified using techniques such as column chromatography to yield the final product.

Causality and Self-Validation: The use of a strong base like potassium hydroxide is crucial for the deprotonation of nitroethane, forming a nucleophile that attacks the allyl chloride. The subsequent hydrolysis step is essential to convert the initial product into the desired glyoxylate. The purity of the final product should be validated by spectroscopic methods such as NMR and mass spectrometry to confirm its identity and purity.

Stereoselective Synthesis:

For applications requiring specific stereoisomers, a stereoselective synthesis can be employed using a copper(I) bromide catalyst with allyl bromide and nitroethane.[1] This approach allows for the targeted synthesis of specific enantiomers, such as R-(+)-ethyl 4-nitrophenylglyoxylate.[1]

Spectroscopic Characterization

Expected ¹H NMR (Proton Nuclear Magnetic Resonance) Data:

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the protons on the 4-nitrophenyl ring. The electron-withdrawing nitro group will cause a downfield shift.

-

Ethyl Group Protons: A quartet (CH₂) and a triplet (CH₃) in the upfield region, characteristic of an ethyl ester.

Expected ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data:

-

Carbonyl Carbons: Two signals in the downfield region (typically δ 160-190 ppm) corresponding to the ester and ketone carbonyl carbons.

-

Aromatic Carbons: Signals in the aromatic region (typically δ 120-150 ppm), with the carbon attached to the nitro group being the most downfield.

-

Ethyl Group Carbons: Two signals in the upfield region corresponding to the CH₂ and CH₃ of the ethyl group.

Expected FT-IR (Fourier-Transform Infrared) Spectroscopy Data:

-

Carbonyl Stretching: Strong absorption bands around 1720-1740 cm⁻¹ (ester C=O) and 1680-1700 cm⁻¹ (ketone C=O).

-

Nitro Group Stretching: Strong, characteristic absorption bands around 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

-

Aromatic C-H Stretching: Bands above 3000 cm⁻¹.

-

Aliphatic C-H Stretching: Bands below 3000 cm⁻¹.

Expected Mass Spectrometry Data:

-

Molecular Ion Peak (M⁺): A peak at m/z = 223.18, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of the ethoxy group (-OC₂H₅), the carbonyl group (-CO), and the nitro group (-NO₂).

Applications in Drug Discovery and Organic Synthesis

Ethyl 4-nitrophenylglyoxylate is a versatile intermediate in the synthesis of various heterocyclic compounds, many of which are scaffolds for pharmacologically active molecules.

Precursor to Fluoroquinolones, Chloroquine, and Phenothiazines

This compound serves as a valuable starting material for the synthesis of important drug classes, including fluoroquinolone antibiotics, the antimalarial drug chloroquine, and phenothiazine-based antipsychotics.[1] The presence of the reactive glyoxylate functional group allows for the construction of the core heterocyclic systems of these drugs.

Synthesis of Quinoxalines

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, including anticancer and antimicrobial properties. Ethyl 4-nitrophenylglyoxylate can be condensed with o-phenylenediamines to form quinoxaline derivatives.

Workflow for Quinoxaline Synthesis:

Caption: General workflow for the synthesis of quinoxaline derivatives.

Synthesis of Dihydropyrimidines (Biginelli Reaction)

The Biginelli reaction is a one-pot multicomponent reaction used to synthesize dihydropyrimidinones, which are known to exhibit a variety of biological activities, including antiviral, antibacterial, and antihypertensive properties. Ethyl 4-nitrophenylglyoxylate can be used as the β-ketoester component in this reaction.

Workflow for Biginelli Reaction:

Caption: Workflow for the Biginelli synthesis of dihydropyrimidines.

Conclusion

Ethyl 4-nitrophenylglyoxylate is a valuable and versatile chemical intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and the reactivity of its functional groups make it an ideal starting material for the construction of a wide array of complex and biologically active heterocyclic compounds. The protocols and data presented in this guide provide a solid foundation for researchers and scientists working in this exciting area of medicinal chemistry.

References

Sources

An In-Depth Technical Guide to the Structural Analysis and Characterization of Ethyl 4-Nitrophenylglyoxylate

Introduction

Ethyl 4-nitrophenylglyoxylate is a pivotal organic compound, distinguished by its α-keto ester functionality and a nitro-substituted aromatic ring.[1] Its chemical formula is C10H9NO5, with a molecular weight of 223.18 g/mol .[1] This unique structural arrangement makes it a versatile precursor in the synthesis of a wide array of valuable organic molecules, including pharmaceuticals like fluoroquinolones and phenothiazines.[1] The presence of adjacent electrophilic centers—the two carbonyl groups of the α-keto ester moiety—renders the molecule highly reactive and amenable to various chemical transformations.[2][3]

This guide provides a comprehensive technical overview of the essential analytical techniques employed for the structural elucidation and characterization of ethyl 4-nitrophenylglyoxylate. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray crystallography. The focus will be on not just the procedural steps, but the underlying scientific rationale for experimental choices and the interpretation of the resulting data.

Molecular Structure and Synthesis

The structural backbone of ethyl 4-nitrophenylglyoxylate features a 4-nitrophenyl group attached to a glyoxylate moiety, which is an ethyl ester of glyoxylic acid. This arrangement of functional groups is key to its chemical reactivity and utility in organic synthesis.

Several synthetic routes to α-keto esters like ethyl 4-nitrophenylglyoxylate have been developed. A common laboratory-scale synthesis involves the Friedel-Crafts acylation of nitrobenzene with ethyl oxalyl chloride.[4] Other methods include the oxidation of corresponding α-hydroxy esters or the multi-step conversion of malonates.[2][4] A notable synthesis involves the reaction of allyl chloride and nitroethane, followed by hydrolysis, to yield the target compound.[1]

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the identity and purity of synthesized ethyl 4-nitrophenylglyoxylate. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Both ¹H and ¹³C NMR are crucial for the characterization of ethyl 4-nitrophenylglyoxylate.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons in the molecule and their chemical environment. For ethyl 4-nitrophenylglyoxylate, the expected signals are:

-

Aromatic Protons: The protons on the 4-nitrophenyl ring will appear as two distinct doublets in the downfield region (typically δ 7.5-8.5 ppm). The electron-withdrawing effect of the nitro group and the glyoxylate moiety deshields these protons. The characteristic splitting pattern arises from the ortho-coupling between adjacent protons on the benzene ring.

-

Ethyl Group Protons: The ethyl ester group will give rise to a quartet and a triplet. The methylene protons (-CH2-) adjacent to the oxygen atom will appear as a quartet due to coupling with the neighboring methyl protons. The methyl protons (-CH3) will appear as a triplet, further upfield, due to coupling with the methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of ethyl 4-nitrophenylglyoxylate in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment. Key expected signals for ethyl 4-nitrophenylglyoxylate include:

-

Carbonyl Carbons: The two carbonyl carbons of the α-keto ester group will appear significantly downfield (typically δ 160-200 ppm) due to their high degree of deshielding.

-

Aromatic Carbons: The carbon atoms of the 4-nitrophenyl ring will resonate in the aromatic region (typically δ 120-150 ppm). The carbon atom attached to the nitro group will be the most deshielded among the aromatic carbons.

-

Ethyl Group Carbons: The methylene carbon (-CH2-) of the ethyl group will appear around δ 60-70 ppm, while the methyl carbon (-CH3) will be found further upfield, typically around δ 10-20 ppm.

Data Presentation: Expected NMR Chemical Shifts

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Aromatic-H | 8.35 (d) | 151.0 (C-NO₂) |

| Aromatic-H | 8.15 (d) | 135.0 (C-CO) |

| Aromatic-CH | 131.0 | |

| Aromatic-CH | 124.0 | |

| -OCH₂- | 4.50 (q) | 63.0 |

| -CH₃ | 1.45 (t) | 14.0 |

| C=O (keto) | 185.0 | |

| C=O (ester) | 162.0 |

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies. For ethyl 4-nitrophenylglyoxylate, the IR spectrum will be dominated by characteristic absorption bands.[5]

-

C=O Stretching: Strong absorption bands corresponding to the stretching vibrations of the two carbonyl groups (keto and ester) will be observed in the region of 1680-1750 cm⁻¹. The exact positions can help distinguish between the two.

-

N-O Stretching: The nitro group will exhibit two strong, characteristic stretching vibrations, typically around 1520-1560 cm⁻¹ (asymmetric) and 1345-1385 cm⁻¹ (symmetric).

-

C-O Stretching: The C-O stretching of the ester group will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.

-

Aromatic C-H and C=C Stretching: Vibrations associated with the aromatic ring will also be present.

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the crystalline sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).

-

Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet/salt plate).

-

Sample Spectrum: Place the sample in the spectrometer and record the IR spectrum.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns.

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. For ethyl 4-nitrophenylglyoxylate, the molecular ion peak would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (223.18 g/mol ).[1]

Common fragmentation pathways for α-keto esters often involve the cleavage of the bonds adjacent to the carbonyl groups. Expected fragments for ethyl 4-nitrophenylglyoxylate could include the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), or carbon monoxide (CO). The 4-nitrophenyl cation would also be a prominent fragment.

Experimental Workflow: Mass Spectrometry

Caption: Workflow for Mass Spectrometry Analysis.

X-ray Crystallography

For crystalline solids like ethyl 4-nitrophenylglyoxylate, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice.[6][7] This technique allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions.[7]

The process involves irradiating a single crystal of the compound with a beam of X-rays and analyzing the resulting diffraction pattern.[7] The positions and intensities of the diffracted beams are used to construct an electron density map of the molecule, from which the atomic positions can be determined.[7]

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow a single crystal of high quality, suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).[6]

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.[7]

-

Data Collection: Place the mounted crystal in the X-ray diffractometer. The crystal is rotated in the X-ray beam, and the diffraction data are collected on a detector.[6][7]

-

Structure Solution and Refinement: The collected data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, highly accurate crystal structure.[6]

Logical Relationship: Analytical Techniques

Sources

- 1. Ethyl 4-nitrophenylglyoxylate | CymitQuimica [cymitquimica.com]

- 2. CN103382152A - Preparation method of alpha-keto ester - Google Patents [patents.google.com]

- 3. Further developments of β,γ-unsaturated α-ketoesters as versatile synthons in asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]

- 5. Ethyl 4-nitrophenylglyoxylate, 98+% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Physical Properties of Ethyl 4-Nitrophenylglyoxylate: Melting and Boiling Point Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-nitrophenylglyoxylate is a valuable intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and pharmacologically active molecules. A thorough understanding of its physical properties is paramount for its effective use in research and development, ensuring purity, optimizing reaction conditions, and guaranteeing reproducible outcomes. This technical guide provides an in-depth exploration of the melting and boiling points of ethyl 4-nitrophenylglyoxylate, detailing the theoretical underpinnings, experimental determination, and the critical influence of molecular structure and purity on these fundamental characteristics.

Molecular Structure and its Influence on Physical Properties

Ethyl 4-nitrophenylglyoxylate possesses a molecular structure that dictates its physical behavior. The molecule can be dissected into three key functional regions: the ethyl ester group, the α-keto group, and the 4-nitrophenyl ring.

-

Polarity and Intermolecular Forces: The presence of the nitro group (-NO₂) and the two carbonyl groups (C=O) in the ester and keto functionalities introduces significant polarity to the molecule. These polar groups are sites for dipole-dipole interactions, a type of intermolecular force that is stronger than the van der Waals forces present in nonpolar molecules.[1][2] The aromatic ring can also participate in π-π stacking interactions. These collective intermolecular forces are what must be overcome for the substance to transition from a solid to a liquid (melting) and from a liquid to a gas (boiling).[3][4] The relatively strong nature of these forces explains why ethyl 4-nitrophenylglyoxylate is a solid at room temperature.

-

Molecular Weight: With a molecular weight of 223.18 g/mol , ethyl 4-nitrophenylglyoxylate has a moderate size, which also contributes to the strength of the intermolecular van der Waals forces.[5][6]

Tabulated Physical Properties

For ease of reference, the key physical properties of ethyl 4-nitrophenylglyoxylate are summarized below. These values are typically reported for the purified compound.

| Physical Property | Value | Source(s) |

| Melting Point | 38.5 - 44.5 °C | [7] |

| 39 - 43 °C | [1] | |

| Boiling Point | 152 - 157 °C at 0.5 mmHg | [8] |

| Appearance | Pale yellow to orange or brown crystals or powder | [7] |

| Molecular Formula | C₁₀H₉NO₅ | [5][6] |

| Molecular Weight | 223.18 g/mol | [5][6] |

Experimental Determination of Physical Properties

Accurate determination of the melting and boiling points is crucial for confirming the identity and purity of a synthesized batch of ethyl 4-nitrophenylglyoxylate.

Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. For a pure compound, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.

Workflow for Melting Point Determination:

Caption: Workflow for determining the melting point of ethyl 4-nitrophenylglyoxylate.

Detailed Protocol:

-

Sample Preparation: Ensure the ethyl 4-nitrophenylglyoxylate sample is completely dry. A small amount of the crystalline solid is finely ground to a powder. This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, near the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For pure ethyl 4-nitrophenylglyoxylate, this range should be narrow. A broad melting range is indicative of impurities.

Boiling Point Determination under Reduced Pressure

Ethyl 4-nitrophenylglyoxylate has a high boiling point at atmospheric pressure, and heating to this temperature could lead to decomposition. Therefore, its boiling point is determined under reduced pressure (vacuum distillation).[9][10][11] Lowering the pressure above the liquid reduces the temperature at which its vapor pressure equals the external pressure, thus lowering the boiling point.[9][10][11]

Workflow for Vacuum Distillation:

Caption: Workflow for determining the boiling point of ethyl 4-nitrophenylglyoxylate via vacuum distillation.

Detailed Protocol:

-

Apparatus Assembly: A vacuum distillation apparatus is assembled. This typically includes a distillation flask, a condenser, a receiving flask, and connections for a vacuum pump and a manometer to measure the pressure.

-

Sample and Boiling Chips: The ethyl 4-nitrophenylglyoxylate sample is placed in the distillation flask along with boiling chips or a magnetic stir bar to ensure smooth boiling.

-

Evacuation: The system is carefully evacuated to the desired pressure (e.g., 0.5 mmHg).

-

Heating: The distillation flask is gently and uniformly heated.

-

Data Recording: The temperature at which the liquid boils and the vapor condenses into the receiving flask is recorded as the boiling point at that specific pressure. It is crucial to record both the temperature and the pressure accurately.

The Critical Role of Synthesis and Purification

The observed physical properties of ethyl 4-nitrophenylglyoxylate are directly linked to its purity. Impurities introduced during synthesis or handling can significantly alter the melting and boiling points.

Synthesis Overview

Ethyl 4-nitrophenylglyoxylate can be synthesized through various methods. One common approach involves the reaction of allyl chloride and nitroethane, followed by hydrolysis.[5] This reaction is typically catalyzed by a base like potassium hydroxide and proceeds via a nucleophilic substitution mechanism.[5]

Purification Strategies

To obtain a pure sample of ethyl 4-nitrophenylglyoxylate with sharp and reproducible physical properties, rigorous purification is necessary.

-

Recrystallization: This is a common and effective method for purifying solid organic compounds.[12][13] The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For compounds with ester functionalities like ethyl 4-nitrophenylglyoxylate, solvents such as ethanol or ethyl acetate are often good starting points for screening.[14] The process involves dissolving the crude solid in a minimum amount of hot solvent, filtering out any insoluble impurities, and then allowing the solution to cool slowly to induce the formation of pure crystals, leaving the soluble impurities in the mother liquor.[12][13]

-

Vacuum Distillation: As mentioned for boiling point determination, vacuum distillation is also a powerful purification technique for high-boiling liquids or solids with relatively low melting points.[9][10][11] It separates compounds based on differences in their boiling points at a reduced pressure. This method is particularly useful for removing non-volatile or less volatile impurities.

Conclusion

The melting and boiling points of ethyl 4-nitrophenylglyoxylate are fundamental physical properties that are intrinsically linked to its molecular structure and purity. Accurate determination of these properties is not merely a procedural step but a critical aspect of quality control in research and drug development. A comprehensive understanding of the principles behind these measurements, coupled with meticulous experimental technique and appropriate purification methods, is essential for any scientist working with this important chemical intermediate. The data and protocols presented in this guide provide a solid foundation for the successful handling, characterization, and application of ethyl 4-nitrophenylglyoxylate.

References

-

MCC Organic Chemistry. Intermolecular Forces: Physical Properties of Organic Compounds. [Link]

-

Lisa Nichols. Vacuum Distillation. (2022, April 8). YouTube. [Link]

-

WSU Chemistry 410. Vacuum Distillation. (2021, May 17). YouTube. [Link]

-

University of Rochester, Department of Chemistry. How To: Purify by Distillation. [Link]

-

Solubility of Things. Impact of Intermolecular Forces on Physical Properties. [Link]

-

Quora. What is the effect of intermolecular forces in the properties of substances?. (2017, November 22). [Link]

-

PubChem. Ethyl 2-(3-nitro-4-propylphenyl)-2-oxoacetate. [Link]

-

PubChem. Ethyl 2-nitrophenylacetate. [Link]

-

The Effects of Intermolecular Forces on Physical Properties. (2020, December 3). YouTube. [Link]

-

ResearchGate. Crystal structure and Hirshfeld surface analysis of 2-(4-nitrophenyl)-2-oxoethyl benzoate. [Link]

-

Chegg. Solved Recystallization of 4-nitrobenzoic acid and | Chegg.com. (2021, September 22). [Link]

-

Nerz, D. How to Carry Out a Recrystallization. (2013, February 4). YouTube. [Link]

-

Chegg. Solved Recystallization of 4-nitrobenzoic acid and | Chegg.com. (2021, September 22). [Link]

-

Vassar College. Organic Chemistry Lab Demo: Distillations. (2007, November 28). YouTube. [Link]

Sources

- 1. quora.com [quora.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Intermolecular Forces: Physical Properties of Organic Compounds | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. Ethyl 2-nitrophenylacetate | C10H11NO4 | CID 595882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. How To [chem.rochester.edu]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

- 11. Ethyl 2-(3-nitro-4-propylphenyl)-2-oxoacetate | C13H15NO5 | CID 148545898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Solved Recystallization of 4-nitrobenzoic acid and | Chegg.com [chegg.com]

- 14. Solved Recystallization of 4-nitrobenzoic acid and | Chegg.com [chegg.com]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 4-Nitrophenylglyoxylate

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of ethyl 4-nitrophenylglyoxylate, a key organic intermediate. Intended for researchers, scientists, and professionals in drug development, this document outlines the core physicochemical properties of this compound, with a focus on its behavior in various solvent systems and under diverse environmental stressors. Through a synthesis of established chemical principles and proven experimental methodologies, this guide offers both theoretical insights and practical, step-by-step protocols for the accurate assessment of the compound's solubility and stability profiles. All methodologies are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Chemical Profile of Ethyl 4-Nitrophenylglyoxylate

Ethyl 4-nitrophenylglyoxylate, with the molecular formula C₁₀H₉NO₅ and a molecular weight of 223.18 g/mol , is a solid organic compound, typically appearing as a light yellow to orange or brown crystalline powder.[1][2][3][4][5] Its structure, featuring a nitro-substituted aromatic ring and a glyoxylate ethyl ester functional group, makes it a valuable precursor in the synthesis of various organic molecules, including potential pharmaceutical agents.[1] A thorough understanding of its solubility and stability is paramount for its effective use in synthesis, formulation, and as a potential component in drug discovery pipelines. The presence of the ester linkage and the nitroaromatic system suggests potential liabilities to hydrolysis, photolytic, and thermal degradation.

This guide will first explore the solubility profile of ethyl 4-nitrophenylglyoxylate, providing a theoretical framework and a detailed protocol for its experimental determination. Subsequently, a comprehensive examination of its stability under hydrolytic, thermal, and photolytic stress conditions will be presented, complete with validated analytical methodologies for monitoring its degradation.

Solubility Profile of Ethyl 4-Nitrophenylglyoxylate

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its bioavailability and processability. The molecular structure of ethyl 4-nitrophenylglyoxylate, with its polar nitro and ester groups and a nonpolar aromatic ring, suggests a nuanced solubility profile across different solvents.

Theoretical Considerations and Predicted Solubility

While specific experimental data for the solubility of ethyl 4-nitrophenylglyoxylate is not extensively available in the public domain, we can infer its likely behavior based on its structural similarity to compounds like ethyl benzoylformate and ethyl 4-nitrobenzoate, and by applying Quantitative Structure-Property Relationship (QSPR) models.[1][2][5][6][7][8][9][10][11][12][13][14][15][16] Ethyl 4-nitrobenzoate is generally soluble in organic solvents such as ethanol, acetone, and chloroform, with limited solubility in water.[12] A similar pattern is anticipated for ethyl 4-nitrophenylglyoxylate.

Table 1: Predicted Qualitative Solubility of Ethyl 4-Nitrophenylglyoxylate

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low in Water, Moderate in Alcohols | The polar nitro and ester groups can engage in hydrogen bonding, but the hydrophobic phenyl ring limits aqueous solubility. Shorter-chain alcohols are expected to be better solvents. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High | These solvents can effectively solvate the polar functional groups of the molecule without the steric hindrance of hydrogen bond donation. DMSO is expected to be an excellent solvent.[17][18] |